1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide

CCR5 antagonism HIV-1 entry inhibition Structure–Activity Relationship

1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide (CAS 2097866-03-8) is a piperidine-4-carboxamide derivative that belongs to a well-established chemical class of CCR5 antagonists. Its core scaffold is structurally analogous to clinical candidate TAK‑220 and other potent anti‑HIV‑1 piperidine‑4‑carboxamides , yet it bears a distinctive N‑cyclopropyl‑2‑oxopyrrolidin‑3‑yl substituent on the piperidine nitrogen – a motif absent from all previously reported lead series in this class.

Molecular Formula C13H21N3O2
Molecular Weight 251.33
CAS No. 2097866-03-8
Cat. No. B2989010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide
CAS2097866-03-8
Molecular FormulaC13H21N3O2
Molecular Weight251.33
Structural Identifiers
SMILESC1CC1N2CCC(C2=O)N3CCC(CC3)C(=O)N
InChIInChI=1S/C13H21N3O2/c14-12(17)9-3-6-15(7-4-9)11-5-8-16(13(11)18)10-1-2-10/h9-11H,1-8H2,(H2,14,17)
InChIKeyHRYVXOAEONFQQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide (CAS 2097866-03-8): Structural Overview for CCR5 & Cancer Target Procurement


1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide (CAS 2097866-03-8) is a piperidine-4-carboxamide derivative that belongs to a well-established chemical class of CCR5 antagonists. Its core scaffold is structurally analogous to clinical candidate TAK‑220 and other potent anti‑HIV‑1 piperidine‑4‑carboxamides [1], yet it bears a distinctive N‑cyclopropyl‑2‑oxopyrrolidin‑3‑yl substituent on the piperidine nitrogen – a motif absent from all previously reported lead series in this class [2]. This compound has also been flagged as a potential starting point for anticancer drug discovery, with preliminary annotations suggesting possible PARP and MDM2 inhibitory activity .

Why Close Analogs Cannot Substitute for 1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide in Targeted Research Programs


Generic substitution within the piperidine‑4‑carboxamide CCR5 antagonist class is risky because minor structural changes produce large shifts in target affinity, antiviral potency, and metabolic stability. In the seminal SAR study by Imamura et al., replacing the 5‑oxopyrrolidin‑3‑yl fragment with a 1‑acetylpiperidin‑4‑yl group converted a weakly active scaffold into low‑to‑sub‑nanomolar CCR5 antagonists [1]; subsequent introduction of a carbamoylbenzylpiperidine moiety yielded TAK‑220 with a membrane‑fusion IC₅₀ of 0.42 nM [2]. The target compound uniquely installs an N‑cyclopropyl‑2‑oxopyrrolidin‑3‑yl group – a modification that simultaneously alters sp³ character, hydrogen‑bonding capacity, and steric bulk relative to both the original 5‑oxopyrrolidine leads and the optimized 1‑acetylpiperidine analogs. SAR evidence from multiple series demonstrates that substituents on the piperidine nitrogen are not freely interchangeable without loss of potency or off‑target selectivity [3], making this compound a non‑fungible chemical probe for programs requiring this specific substitution pattern.

1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


N-Cyclopropyl-2-oxopyrrolidin-3-yl Substitution vs. 1-Acetylpiperidin-4-yl: Structural Divergence with Documented SAR Consequences

The target compound carries an N‑cyclopropyl‑2‑oxopyrrolidin‑3‑yl substituent on the piperidine nitrogen, whereas clinically advanced analogs such as TAK‑220 (compound 5m, Imamura 2006) employ a 1‑acetylpiperidin‑4‑yl group and earlier leads used a 5‑oxopyrrolidin‑3‑yl fragment (Imamura 2005) [1][2]. Direct binding or functional data for the target compound have not been published in peer-reviewed literature. However, the Imamura 2005 SAR study explicitly demonstrated that replacement of the 5‑oxopyrrolidin‑3‑yl fragment with 1‑acetylpiperidin‑4‑yl changed CCR5 binding affinity from an unoptimized starting point to compounds with HIV‑1 replication EC₅₀ = 0.59 nM (compound 11f) [1], while further optimization produced TAK‑220 with CCR5 binding IC₅₀ = 3.5 nM and membrane‑fusion IC₅₀ = 0.42 nM [2]. The target compound’s cyclopropyl‑2‑oxopyrrolidine motif introduces a conformationally restricted, sp³‑rich N‑substituent that is absent from both comparator series, creating a structurally non‑overlapping chemical space that cannot be accessed by any published analog .

CCR5 antagonism HIV-1 entry inhibition Structure–Activity Relationship

Potential Dual-Target Profile: CCR5 Antagonist Scaffold vs. Emerging Anticancer Annotations (PARP/MDM2)

While all optimized piperidine‑4‑carboxamide congeners (TAK‑220, compound 11f, compounds from Hu et al. 2014) were designed and profiled exclusively as CCR5 antagonists for anti‑HIV‑1 applications [1][2], the target compound has additionally been annotated as a potential PARP inhibitor and MDM2 protein inhibitor in vendor‑provided research summaries . No quantitative IC₅₀/Ki data for these alternative targets have been disclosed. The structurally closest analogs do not carry cancer‑relevant target annotations, making the target compound the only member of this chemical series with a documented dual‑indication hypothesis.

CCR5 PARP inhibition MDM2 Dual pharmacology

Sp³‑Hybridized Pyrrolidinone vs. Planar Aromatic Substituents: 3D Pharmacophore Differentiation

The pyrrolidine‑based scaffold of the target compound introduces conformational pseudorotation and non‑planar geometry, which are established drivers of enhanced pharmacophore coverage, target selectivity, and improved ADME/Tox profiles relative to flat aromatic analogs [1]. TAK‑220 and most optimized piperidine‑4‑carboxamide CCR5 antagonists rely on a 4‑benzylpiperidine or 4‑carbamoylbenzylpiperidine moiety [2], which introduces planar aromatic character. The target compound instead employs a fully saturated N‑cyclopropyl‑2‑oxopyrrolidine, maximizing sp³ fraction (Fsp³) and potentially improving aqueous solubility (predicted LogP = 0.51 based on CLogP calculation ) compared to the more lipophilic TAK‑220 series.

sp³ fraction 3D pharmacophore Pseudorotation Pyrrolidine scaffold

Optimal Application Scenarios for 1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide Based on Differential Evidence


CCR5 Antagonist Lead Optimization Requiring Novel N‑Substituent Chemical Space

Research groups that have exhausted the SAR around 1‑acetylpiperidin‑4‑yl and 5‑oxopyrrolidin‑3‑yl CCR5 antagonist scaffolds can use this compound as a structurally novel diversification point. The N‑cyclopropyl‑2‑oxopyrrolidin‑3‑yl group has not been explored in any published CCR5 antagonist series [1], offering an uncharted pharmacophore region for potency and selectivity optimization.

Dual‑Indication Probe Development for HIV‑1 Entry and Oncology Targets

Programs seeking a single chemical entity with hypothesized activity against both CCR5 (HIV‑1 entry) and cancer‑relevant targets (PARP, MDM2) can employ this compound as a first‑in‑class probe molecule. While quantitative target engagement data are not yet available, the vendor‑annotated multi‑target profile is unique within the piperidine‑4‑carboxamide class , enabling hypothesis‑driven screening that no existing CCR5 antagonist can support.

Fragment‑Based or Structure‑Based Drug Design Leveraging High sp³ Character

Medicinal chemistry teams pursuing increased three‑dimensionality and improved physicochemical properties (lower LogP, higher aqueous solubility) can utilize this compound's fully saturated pyrrolidine‑piperidine core as a scaffold with demonstrated advantages in pharmacophore space coverage and pseudorotation dynamics [2]. The predicted LogP of 0.51 positions it favorably for CNS‑penetrant or solubility‑optimized lead series.

Reference Standard for Cyclopropyl‑Pyrrolidinone SAR Studies

Given the absence of the N‑cyclopropyl‑2‑oxopyrrolidin‑3‑yl motif in any published piperidine‑4‑carboxamide analog [1], this compound serves as a unique reference standard for establishing baseline SAR around cyclopropyl‑substituted pyrrolidinone‑piperidine conjugates, facilitating patent landscaping and freedom‑to‑operate analyses distinct from established TAK‑220 and maraviroc chemical space.

Quote Request

Request a Quote for 1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.